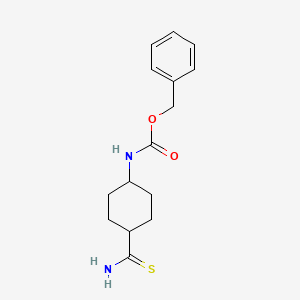
Benzyl 4-carbamothioylcyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-carbamothioylcyclohexylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group, a cyclohexyl ring, and a carbamothioyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 4-carbamothioylcyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl or cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl 4-carbamothioylcyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of Benzyl 4-carbamothioylcyclohexylcarbamate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This compound can also interact with cellular pathways involved in inflammation and pain, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
- Benzyl carbamate
- Cyclohexyl carbamate
- Benzyl thiocarbamate
Comparison: Benzyl 4-carbamothioylcyclohexylcarbamate is unique due to the presence of both a benzyl group and a carbamothioyl group, which confer distinct chemical reactivity and biological activity. Compared to benzyl carbamate, it has enhanced enzyme inhibitory properties. Cyclohexyl carbamate lacks the benzyl group, making it less reactive in certain chemical reactions. Benzyl thiocarbamate, while similar, does not possess the cyclohexyl ring, which affects its overall stability and reactivity .
Propiedades
Fórmula molecular |
C15H20N2O2S |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
benzyl N-(4-carbamothioylcyclohexyl)carbamate |
InChI |
InChI=1S/C15H20N2O2S/c16-14(20)12-6-8-13(9-7-12)17-15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H2,16,20)(H,17,18) |
Clave InChI |
ADQAEEPHUZFCHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=S)N)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


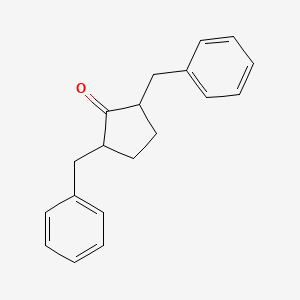
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
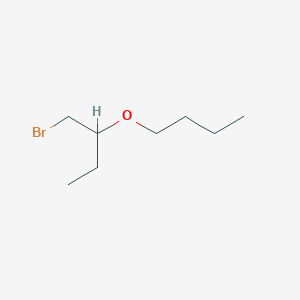
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
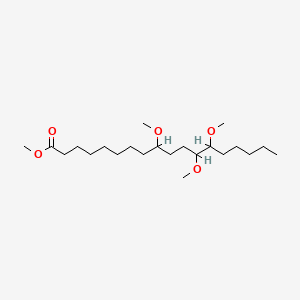
![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)
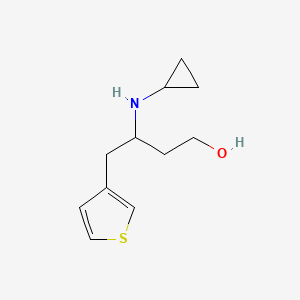
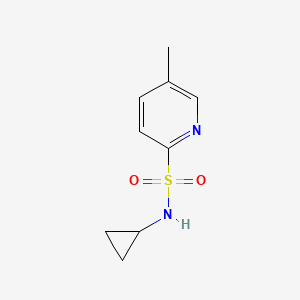
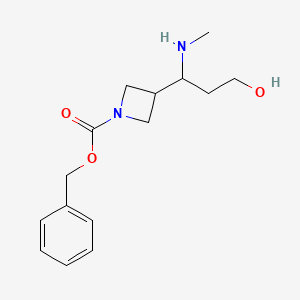
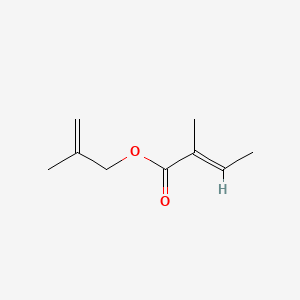
![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)
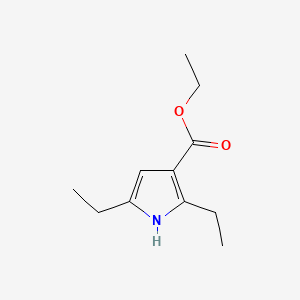
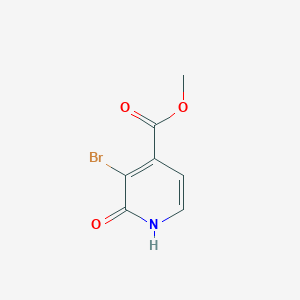
![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
